The synthesis of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is , with a molecular weight of approximately 250.35 g/mol. Its structural representation includes an imidazole ring attached to a propanamide chain with a phenyl group that has a branched alkyl substituent:
CC(C)Cc1ccc(cc1)C(C(=O)N)N1C=CN=C1InChI=1S/C15H22N2O/c1-10(2)8-12-4-6-14(7-5-12)11(3)15(16)17/h4-7,10H,8H2,1-3H3,(H2,16,17)This structure indicates potential interactions with biological targets due to the presence of both hydrophobic (the alkyl and phenyl groups) and polar (the amide and imidazole functionalities) regions.
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide may participate in various chemical reactions:
These reactions are significant for understanding its reactivity profile in synthetic organic chemistry.
The mechanism of action for N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is not fully elucidated but can be inferred based on its structural characteristics:
The physical properties of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide include:
Chemical properties include stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide has potential applications in:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0